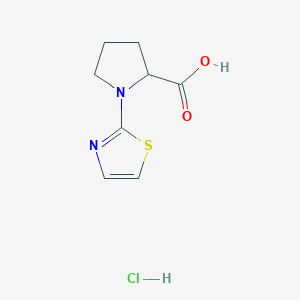
1-(1,3-噻唑-2-基)吡咯烷-2-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolidine rings imparts unique chemical properties, making it a versatile molecule for research and industrial applications.
科学研究应用
1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
Target of Action
The primary targets of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride are PI3Kα and HDAC6 . These targets are considered promising for cancer therapy .
Mode of Action
This compound interacts with its targets, PI3Kα and HDAC6, exerting dual-target inhibitory activities
Biochemical Pathways
Molecules containing a thiazole ring, such as 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Result of Action
It is known that the compound exerts inhibitory activities on its targets, pi3kα and hdac6 , which are involved in cancer pathways.
生化分析
Biochemical Properties
The biochemical properties of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride are largely determined by the presence of the thiazole ring. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is not well-defined. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to mimic the binding of the adenine ring of ATP, forming hydrogen bonds with certain amino acids .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can exhibit changes in their effects over time, including issues related to the stability and degradation of the compound .
Dosage Effects in Animal Models
The effects of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride at different dosages in animal models have not been extensively studied. It is known that the effects of thiazole derivatives can vary with dosage, with some compounds exhibiting threshold effects or toxic effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving amines and dihaloalkanes.
Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through nucleophilic substitution reactions, where the thiazole ring acts as a nucleophile attacking an electrophilic carbon on the pyrrolidine precursor.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Both the thiazole and pyrrolidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and pyrrolidine derivatives.
相似化合物的比较
Similar Compounds
- 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxamide
- 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid
- 1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid methyl ester
Uniqueness
1-(1,3-Thiazol-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base or other derivatives. This property makes it particularly useful in pharmaceutical formulations and other applications where solubility is a critical factor.
属性
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDKXXJSMBNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

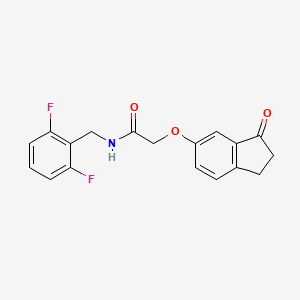
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)
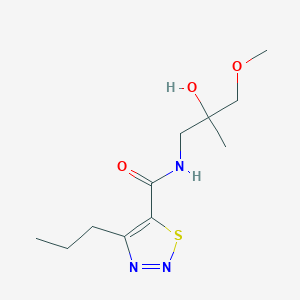
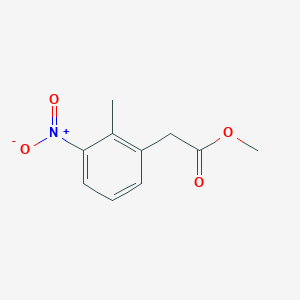
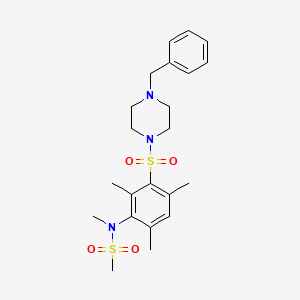
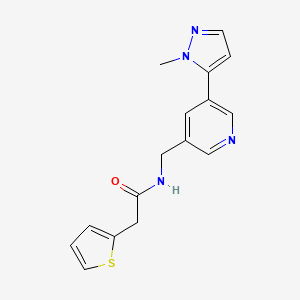

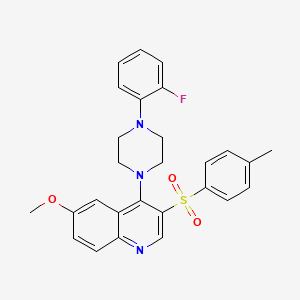
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
